Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that contains a pyrrole ring substituted with an amino group, a bromine atom, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by the introduction of an amino group and esterification. One common method involves the bromination of 1H-pyrrole-2-carboxylate using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 4-bromo-1H-pyrrole-2-carboxylate. This intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 1-position. Finally, esterification with methanol in the presence of an acid catalyst yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield primary amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Ester Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are employed.
Major Products Formed
Substitution: Formation of various substituted pyrrole derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and amino group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1H-pyrrole-2-carboxylate: Lacks the amino group at the 1-position.
Methyl 1-amino-1H-pyrrole-2-carboxylate: Lacks the bromine atom at the 4-position.
Methyl 1-amino-4-chloro-1H-pyrrole-2-carboxylate: Contains a chlorine atom instead of bromine at the 4-position.
Uniqueness
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is unique due to the presence of both the amino group and bromine atom, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 1-amino-4-bromopyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-11-6(10)5-2-4(7)3-9(5)8/h2-3H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXDDRPCBGQPBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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